Dinocap

Fungicide Screening Powdery Mildew In Vitro Assay

Procure Dinocap (CAS 39300-45-3) as a defined isomeric mixture, not a single molecule, for your resistance management programs. Its multi-site action as an oxidative phosphorylation uncoupler provides a distinct mode of action, proven effective where benzimidazole and QoI resistance has developed. This dark reddish-brown liquid offers dual fungicidal and acaricidal activity, with a unique selectivity profile that can become more compatible with biological control agents over time, making it a strategic rotational partner.

Molecular Formula C18H28N2O6
Molecular Weight 368.4 g/mol
CAS No. 39300-45-3
Cat. No. B1148560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinocap
CAS39300-45-3
Synonyms2-Methylheptyl-4.6-dinitrophenyl crotonate
Molecular FormulaC18H28N2O6
Molecular Weight368.4 g/mol
Structural Identifiers
InChIInChI=1S/C10H9NO4.C8H18.HNO2/c1-2-5-10(12)15-9-7-4-3-6-8(9)11(13)14;1-3-5-7-8-6-4-2;2-1-3/h2-7H,1H3;3-8H2,1-2H3;(H,2,3)/b5-2+;;
InChIKeyZVJZHLVSRSKTNE-OPIVVEOKSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble in water. Soluble in most organic solvents.
Soluble in most organic solvents (e.g., acetone, methanol, heptane).
Water solubility = 4 mg/l @ 25 °C
Solubility in water: none

Dinocap (CAS 39300-45-3): Dinitrophenol Fungicide and Acaricide Overview for Scientific Procurement


Dinocap (CAS 39300-45-3) is a dinitrophenol contact fungicide and acaricide. It is not a single molecule but a complex isomeric mixture, primarily composed of 2,4-dinitro-6-octylphenyl crotonates and 2,6-dinitro-4-octylphenyl crotonates, where the 'octyl' moiety itself is a mixture of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl isomers [1]. This inherent complexity is a fundamental characteristic of dinocap and a primary source of its differential behavior. Its mode of action is that of a respiration inhibitor, functioning as an uncoupler of oxidative phosphorylation via disruption of the proton gradient [2]. It is a dark reddish-brown, oily liquid with low aqueous solubility (nearly insoluble in water) but soluble in most organic solvents [3].

Why Dinocap Cannot Be Simply Replaced by Other Dinitrophenol or General-Purpose Fungicides


Substituting dinocap with another fungicide—even one from the same dinitrophenol class—is not a straightforward, drop-in replacement due to its unique isomer profile and distinct biological interactions. Dinocap is a defined mixture of six isomers, with the active 2,4- and 2,6-dinitro-octylphenyl crotonates present in an approximate 2:1 ratio [1]. This specific composition directly influences its toxicological profile, environmental fate, and spectrum of activity [2]. Unlike single-molecule modern fungicides, dinocap's efficacy is an emergent property of this mixture, meaning that another dinitrophenol or a different class of fungicide will not replicate its precise balance of multi-site contact activity, mite suppression, and known resistance patterns. The following evidence details the quantifiable differences that preclude simple generic substitution.

Quantitative Comparative Evidence for Dinocap: Differentiated Efficacy, Toxicity, and Selectivity


In Vitro Potency: Dinocap's Superior ED50 and ED95 Against Chilli Powdery Mildew

In a direct comparative in vitro study against Leveillula taurica on chilli, dinocap demonstrated superior intrinsic potency. It achieved the lowest ED50 and ED95 values when compared directly against six other fungicides in a slide-germination assay [1]. This indicates that, at a fundamental level, a lower concentration of dinocap is required to inhibit spore germination compared to alternatives.

Fungicide Screening Powdery Mildew In Vitro Assay Dose-Response

Comparative Aquatic Ecotoxicity: Dinocap Exhibits Orders-of-Magnitude Higher Toxicity to D. magna Than Mancozeb

A critical differential factor for dinocap is its extreme toxicity to aquatic invertebrates. Its 48-hour EC50 against the water flea Daphnia magna is 4.2 μg/L [1]. This is several orders of magnitude more toxic than a common alternative contact fungicide, mancozeb, which has a 48-hour EC50 of approximately 1000 μg/L for the same organism [1]. This stark difference is a primary regulatory and application consideration.

Ecotoxicology Aquatic Toxicity Risk Assessment Daphnia magna

Selectivity to Beneficial Arthropods: Evidence of Dinocap Resistance Development in the Predatory Mite T. pyri

A 4-year field and laboratory study in Burgundy, France, monitored the toxicity of dinocap to the predatory mite Typhlodromus pyri, a key biological control agent in vineyards and orchards. The study found that the toxicity of dinocap was not stable over time. It was initially toxic in the first year, became neutral in the field by the second year, and showed progressively reduced toxicity at the recommended field rate of 525 ppm over the 4-year period [1]. This was confirmed in laboratory resistance tests, indicating a selection process for resistance in the mite population.

Integrated Pest Management (IPM) Selectivity Non-target Effects Biological Control

Comparative Efficacy in Field Trials: Dinocap Provides Satisfactory But Not Superior Control of Artichoke Powdery Mildew

In a 3-year field trial program in Sardinia (1999-2001) evaluating control of powdery mildew on artichoke, dinocap's performance was directly compared to multiple fungicides. While quinoxyfen, azoxystrobin, and penconazole proved to be 'very effective' even under high disease pressure, dinocap provided 'satisfactory' control 'to a lesser extent' [1]. This places dinocap in a lower efficacy tier relative to newer systemic and protectant chemistries for this specific crop-pathogen system.

Field Efficacy Powdery Mildew Artichoke Crop Protection

Resistance Monitoring: Dinocap Maintains High Efficacy Against Cucurbit Powdery Mildew Isolates in Czech Republic (2007-2010)

A 2007-2010 study on 123 cucurbit powdery mildew (CPM) isolates from the Czech Republic assessed sensitivity to several fungicides. The study found that benomyl and thiophanate-methyl were 'totally ineffective' and azoxystrobin showed 'decreased efficacy' [1]. In contrast, both fenarimol and dinocap (Karathane LC) expressed a 'high level of effectiveness,' with the majority of isolates being controlled by all tested concentrations [1]. This indicates that dinocap remained a reliable tool in a region where resistance to other chemistries had compromised their utility.

Fungicide Resistance Resistance Monitoring Cucurbit Powdery Mildew Disease Management

Long-Term Resistance Trends: A Shift Towards Dinocap Tolerance Detected in Czech CPM Populations (2001-2004)

An earlier monitoring study (2001-2004) of 108 CPM isolates in the Czech Republic provides a critical temporal counterpoint. While benomyl was ineffective against the vast majority of isolates (88% of G. cichoracearum and 97% of P. xanthii were highly resistant), dinocap showed decreasing efficacy over the 3-year period, with a detectable shift toward more tolerant reactions in both fungal species [1]. This contrasts with fenarimol, which remained the most effective treatment.

Fungicide Resistance Resistance Evolution Cucurbit Powdery Mildew Temporal Trends

Strategic Application Scenarios for Dinocap Based on Quantitative Evidence


Scenario 1: Anti-Resistance Rotation Partner in Cucurbit Production

For growers managing cucurbit powdery mildew in regions with confirmed resistance to benzimidazoles (e.g., benomyl, thiophanate-methyl) and QoI fungicides (e.g., azoxystrobin), dinocap is a proven rotational partner. Evidence from Czech populations showed that while these other modes of action failed or had reduced efficacy, dinocap (Karathane LC) maintained a high level of effectiveness against the majority of isolates from 2007-2010 [1]. Its multi-site contact action (uncoupler of oxidative phosphorylation) provides a different mode of action, which is critical for resistance management strategies.

Scenario 2: Integrated Pest and Disease Management in Orchards and Vineyards

Dinocap's dual activity against powdery mildew and mites makes it a useful component in orchard and vineyard IPM programs. A unique differentiator is its dynamic selectivity profile. Evidence shows that while dinocap was initially toxic to the key predatory mite Typhlodromus pyri, its impact diminished over a 4-year period, becoming neutral in the field by the second year and showing reduced toxicity thereafter [1]. This suggests dinocap-based programs may become more compatible with biological control over time, a benefit not observed with fungicides of stable toxicity. However, this must be balanced against its high aquatic toxicity, which requires stringent drift management near water bodies [2].

Scenario 3: Protectant Use in Low-to-Moderate Disease Pressure Situations

In crops such as artichoke, where field trials showed dinocap provided 'satisfactory' but not 'very effective' control compared to newer systemics like quinoxyfen and azoxystrobin [1], dinocap is best positioned as a protectant in low-to-moderate disease pressure scenarios or as part of a multi-spray rotation. Its role is that of a reliable baseline protectant, not a rescue treatment for severe outbreaks. Similarly, in chilli, its high in vitro potency (lowest ED50) [2] supports its use as an early-season protectant to prevent disease establishment.

Scenario 4: Research Tool for Studying Oxidative Phosphorylation Uncoupling and Isomer-Specific Toxicity

For researchers, dinocap (CAS 39300-45-3) is not a simple compound but a defined mixture of six isomers with known biological variability. Its primary mode of action as an uncoupler of oxidative phosphorylation via disruption of the proton gradient [1] makes it a useful tool for studies in mitochondrial function and toxicology. Furthermore, its documented isomer-specific developmental toxicity [2] and differential dermal absorption rates [3] provide a model system for investigating the relationship between chemical structure, mixture effects, and biological outcome.

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